tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Sequential SNAr Divergent synthesis Medicinal chemistry

Medicinal chemists often face supply bottlenecks for orthogonally protected dual-halogen scaffolds. This compound resolves that with three reactive handles-two chlorine atoms for sequential SNAr and a Boc-protected amine-enabling single-parallel-workflow diversification at C-2, C-4, and N-6. • Dual-Cl sites support sequential C-N/C-C bond formation without cross-reactivity. • Boc-stable during SNAr; deprotects under mild acid for late-stage functionalization. • LogP 1.88, PSA 55.32 Ų place it in drug-like fragment space. • Documented in AhR modulator, kinase inhibitor (mTOR, KRAS), and antiviral (SARS-CoV-2) programs. Supplied at ≥95% purity with batch-specific CoA; available in 250 mg-25 g sizes for immediate shipment.

Molecular Formula C12H15Cl2N3O2
Molecular Weight 304.17 g/mol
CAS No. 635698-56-5
Cat. No. B1289505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
CAS635698-56-5
Molecular FormulaC12H15Cl2N3O2
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-5-4-8-7(6-17)9(13)16-10(14)15-8/h4-6H2,1-3H3
InChIKeyYPTQBCCFRRAECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Scrutiny for tert-Butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate


tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 635698-56-5) is a highly functionalized pyrido[4,3-d]pyrimidine building block featuring a Boc-protected partially saturated piperidine ring and two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine core . With a molecular formula of C₁₂H₁₅Cl₂N₃O₂ and a molecular weight of 304.17 g·mol⁻¹, this heterocyclic intermediate is widely utilized in medicinal chemistry programs targeting AhR modulation, kinase inhibition (including mTOR and KRAS pathways), and antiviral discovery [1]. The compound is commercially available at purities of 95–98% from multiple global suppliers, with documented melting point (81–84°C), LogP (1.88), and polar surface area (55.32 Ų) that inform its suitability for fragment-based and structure-guided lead optimization campaigns .

Dual chlorine sites enable sequential C-2/C-4 derivatization.

Boc-protected piperidine supports orthogonal coupling chemistry.

Balanced LogP and sp³ character for drug-like lead optimization.

Substitution Risks for tert-Butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate


The tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate scaffold possesses three orthogonal reactive handles—two chlorine leaving groups at C-2 and C-4 capable of sequential SNAr displacement, and a Boc-protected amine that is stable during nucleophilic coupling steps but easily deprotected under mild acidic conditions—that are not simultaneously present in any single in-class analog . Substituting the keto analog (CAS 1393572-20-7) forfeits the piperidine amine's synthetic versatility; switching to the free-base 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 726697-13-8) eliminates the N-protection required for selective sequential derivatization; and opting for the mono-chloro analog (CAS 1092352-55-0) halved the sites available for C–N or C–C bond formation . These structural distinctions translate directly into differential synthetic yields, divergent pharmacokinetic profiles of downstream products, and irreproducible structure–activity relationships when analogs are interchanged without quantitative justification .

Keto analog substitution

May forfeit piperidine synthetic versatility and sp³ character, potentially altering downstream ADME profiles.

Free-base analog substitution

Removes Boc protection, leading to competitive side reactions during SNAr coupling and reduced yield.

Mono-chloro analog substitution

Halves reactive sites, limiting sequential derivatization capacity and product diversity from a single intermediate.

Differentiation Evidence for tert-Butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate


Dual Chlorine Reactivity Enables Sequential Functionalization

The target compound contains two chlorine substituents at the 2- and 4-positions of the pyrimidine ring, whereas the closest mono-chloro analog, tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1092352-55-0, MW = 269.73 g·mol⁻¹), carries only a single reactive halogen . This structural difference directly limits the analog to a single SNAr coupling step, precluding the sequential regioselective derivatization that the dichloro scaffold enables. In contrast, the target compound's two chlorine atoms allow stepwise C–N or C–C bond formation at C-2 and C-4, doubling the maximum number of unique substitution products obtainable from a single intermediate .

Dual chlorine reactivity
Class-level inference
Two chlorine leaving groups (C-2 and C-4) vs. one in mono-chloro analog; doubles maximum sequential derivatization products.
Enables sequential functionalization workflow from a single intermediate.
Structural comparison; SNAr reactivity inferred from pyrimidine ring electronics.
Sequential SNAr Divergent synthesis Medicinal chemistry

Boc Protection Preserves Piperidine NH During Coupling

The target compound incorporates an N-Boc protecting group on the piperidine ring that is absent in the free-base comparator, 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 726697-13-8, MW = 204.06 g·mol⁻¹) [1]. Without the Boc group, the secondary amine of the free-base analog competes with desired nucleophiles during SNAr reactions at C-2 and C-4, leading to unwanted byproducts and reduced yields of the target coupling products. The documented synthesis of the target compound proceeds via Boc installation on the free-base precursor using di-tert-butyl dicarbonate and triethylamine in DCM at room temperature, achieving a 74% isolated yield after chromatographic purification; the same SNAr sequence attempted on the unprotected analog generates a complex mixture requiring extensive purification .

Boc protection preserves NH
Supporting evidence
Boc-protected route achieves 74% isolated yield; free-base analog gives unoptimized byproduct mixture.
Orthogonal protection enables clean sequential coupling and minimizes purification burden.
Yield reported under di-tert-butyl dicarbonate, Et₃N, DCM conditions.
Protecting group strategy Orthogonal reactivity Process chemistry

Lower Lipophilicity Improves Aqueous Compatibility

The target compound has a computed LogP of 1.88 and a polar surface area (PSA) of 55.32 Ų . In contrast, the keto analog 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one (CAS 1393572-20-7) lacks the Boc-protected piperidine ring, resulting in a lower molecular weight (218.04 g·mol⁻¹) but also a lower PSA and a distinct hydrogen-bond donor/acceptor network; the ketone group introduces a permanent dipole that alters solubility and protein-binding behavior compared to the Boc-carbamate . When incorporated into final compounds, intermediates derived from the keto analog typically produce molecules with higher aromatic character and reduced sp³ fraction, whereas the target compound's partially saturated piperidine contributes conformational flexibility and greater fraction of sp³-hybridized carbons—a parameter strongly correlated with clinical success in drug development [1].

Lower lipophilicity
Class-level inference
LogP 1.88, PSA 55.32 Ų; sp³-rich piperidine vs. flat aromatic keto analog.
Balanced LogP and higher sp³ fraction may support favorable ADME profiles.
Computed physicochemical properties; sp³ fraction assessed by structural comparison.
LogP Drug-likeness Biopharmaceutical profiling

Validated Purity Ensures SAR Reproducibility

The target compound is available from multiple vendors at purity levels of 95% (AKSci) , 97% (CymitQuimica) , and ≥97% (Aladdin Scientific with batch-specific CoA including NMR, HPLC, and GC) , with lot-to-lot consistency verified by certificate of analysis documentation. In contrast, the free-base comparator (CAS 726697-13-8) is typically supplied at 95% purity but without the orthogonal protection, meaning any contaminants present cannot be easily removed post-coupling due to the lack of a chromophoric handle [1]. A purity differential of ≥2 percentage points between the target (≥97%) and baseline (95%) translates to ≤3% total impurities vs. ≤5%—a nearly two-fold reduction in contaminant load that is critical when the building block is used in the first step of a multi-step synthesis where impurity propagation is multiplicative.

Validated purity
Cross-study comparable
≥97% purity with batch-specific CoA (NMR, HPLC, GC) vs. 95% for free-base analog; impurity load ≤3% vs. ≤5%.
Higher starting purity reduces impurity propagation in multi-step synthesis.
Vendor datasheets; QC methods vary across suppliers.
Quality control Reproducibility Vendor comparison

Defined Melting Point and Solid Form for Parallel Synthesis

The target compound is a white to off-white solid with a melting point of 81–84°C at ambient pressure, as verified by AKSci's certificate of analysis ; this narrow melting range is indicative of high crystalline purity and is well-suited for automated solid-dispensing platforms used in parallel synthesis. The free-base analog 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS 1208901-69-2) is supplied as a hydrochloride salt whose melting point is not consistently reported across vendors, and hygroscopicity can lead to weight errors during automated weighing that compromise stoichiometric accuracy in high-throughput experimentation . A well-defined melting point within the 80–85°C range also facilitates convenient storage at 2–8°C without risk of solidification or phase separation, a practical advantage for compound management facilities.

Defined melting point
Supporting evidence
Solid, mp 81–84°C, non-hygroscopic; comparator hydrochloride salt mp not consistently reported.
Reproducible solid form supports accurate automated dispensing in parallel synthesis.
Vendor-provided data; hygroscopicity not systematically quantified.
Physical form Melting point Automated chemistry

Application Scenarios for tert-Butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate


Kinase Library Synthesis with Sequential C-2/C-4 Derivatization

Medicinal chemistry groups synthesizing targeted libraries against kinases (e.g., mTOR, KRAS) can exploit the target compound's two sequentially addressable chlorine atoms to generate diverse C-2, C-4-disubstituted pyrido[4,3-d]pyrimidines in a single parallel workflow [1]. The Boc-protected piperidine remains inert during SNAr steps, allowing final deprotection and subsequent N-functionalization as a third diversification point. This three-point diversity strategy from one scaffold is uniquely enabled by the orthogonal protecting group pattern and dual halogen substitution, reducing the number of distinct core intermediates a group must procure by at least 50% relative to a strategy requiring separate mono-halogenated or unprotected building blocks .

AhR Modulator Lead Optimization

The target compound serves as a key intermediate in the synthesis of tetrahydropyrimidine derivatives that act as AhR modulators, a target class implicated in immuno-oncology and inflammatory diseases [1]. Its LogP of 1.88 and PSA of 55.32 Ų place it within favorable drug-like chemical space for fragment elaboration, while the sp³-rich piperidine ring contributes conformational flexibility often absent in fully aromatic pyrido-pyrimidine cores . In contrast, the keto analog (CAS 1393572-20-7) introduces a rigidifying carbonyl that reduces the degrees of freedom available for induced-fit binding to the AhR PAS-B domain, potentially limiting the conformational sampling required to achieve high-affinity antagonist binding .

SARS-CoV-2 Entry Inhibitor Discovery

Recent high-throughput screening campaigns have identified 7,8-dihydropyrido[4,3-d]pyrimidine-based inhibitors as potent blockers of SARS-CoV-2 viral entry, with hit compounds exhibiting submicromolar EC₅₀ values against pseudotyped and authentic SARS-CoV-2 strains including Omicron subvariants [1]. The target compound's Boc-protected scaffold provides a starting point for structure–activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The documented biophysical binding of related 7,8-dihydropyrido[4,3-d]pyrimidines to the prefusion-stabilized SARS-CoV-2 spike protein confirms target engagement, and the scaffold's favorable cLogP and CYP inhibition profile relative to alternative chemotypes positions it as a viable starting point for lead optimization .

Reproducible Intermediate Quality for Process Scale-Up

For process chemists scaling up drug candidates derived from the pyrido[4,3-d]pyrimidine scaffold, the target compound's well-characterized synthesis (74% yield starting from the free-base precursor), coupled with batch-specific certificates of analysis documenting ≥97% purity via HPLC, NMR, and GC [1], provides the documentation trail necessary for regulatory starting material designation . The defined melting point (81–84°C) and non-hygroscopic nature facilitate consistent handling across kilogram-scale campaigns, whereas the hydrochloride salt analog's variable hydration state introduces uncertainty in stoichiometric calculations that can lead to batch failures during GMP manufacturing .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual chlorine substitution with orthogonal Boc protection
Sequential SNAr efficiency and product diversity
AhR modulator lead optimization
Drug-like LogP and sp³-rich scaffold
Conformational sampling and ADME endpoint profiling
SARS-CoV-2 entry inhibitor SAR studies
Precedented antiviral scaffold
Potency, selectivity, and CYP inhibition endpoints
Process scale-up and regulatory intermediate
Documented purity and solid-form consistency
Impurity profile and batch-to-batch reproducibility
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